molecular formula C20H23NO3 B7817946 2-(4-Benzylpiperidine-1-carbonyl)-5-methoxyphenol

2-(4-Benzylpiperidine-1-carbonyl)-5-methoxyphenol

Cat. No.: B7817946
M. Wt: 325.4 g/mol
InChI Key: MRIMVCYDWOSBOR-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperidine-1-carbonyl)-5-methoxyphenol is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperidine-1-carbonyl)-5-methoxyphenol typically involves multi-step organic synthesis. One common approach includes the reaction of 4-benzylpiperidine with 5-methoxyphenol under specific conditions to form the desired product. The reaction may involve the use of catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure consistent and high-yield production. The process would also involve purification steps to isolate the compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperidine-1-carbonyl)-5-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-(4-Benzylpiperidine-1-carbonyl)-5-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperidine-1-carbonyl)-5-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzylpiperidine-1-carbonyl)-5-methoxyphenol stands out due to its unique combination of a benzylpiperidine moiety and a methoxyphenol group. This structure confers specific chemical and biological properties that differentiate it from other piperidine derivatives .

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(2-hydroxy-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-24-17-7-8-18(19(22)14-17)20(23)21-11-9-16(10-12-21)13-15-5-3-2-4-6-15/h2-8,14,16,22H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIMVCYDWOSBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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